1-Methylfluorene

Toxicology Mutagenicity Genotoxicity

1-Methylfluorene (CAS 1730-37-6) is a methylated fluorene derivative, belonging to the polycyclic aromatic hydrocarbon (PAH) class. It serves as a key synthetic intermediate and analytical standard, with well-defined physical properties including a melting point of 84-86 °C and a molecular weight of 180.25 g/mol.

Molecular Formula C14H12
Molecular Weight 180.24 g/mol
CAS No. 1730-37-6
Cat. No. B047293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylfluorene
CAS1730-37-6
Synonyms1-Methyl-9H-fluorene;  NSC 80183
Molecular FormulaC14H12
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1=C2CC3=CC=CC=C3C2=CC=C1
InChIInChI=1S/C14H12/c1-10-5-4-8-13-12-7-3-2-6-11(12)9-14(10)13/h2-8H,9H2,1H3
InChIKeyGKEUODMJRFDLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.05e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylfluorene (CAS 1730-37-6) - Key Properties and Analytical Reference Data for Informed Sourcing


1-Methylfluorene (CAS 1730-37-6) is a methylated fluorene derivative, belonging to the polycyclic aromatic hydrocarbon (PAH) class. It serves as a key synthetic intermediate and analytical standard, with well-defined physical properties including a melting point of 84-86 °C and a molecular weight of 180.25 g/mol . Its substitution pattern and resultant electronic structure underpin its distinct behavior in environmental and toxicological studies compared to other methylfluorene isomers [1].

Why Substituting 1-Methylfluorene (1730-37-6) with Other Methylfluorene Isomers is Scientifically Inadvisable


Despite sharing the same molecular formula (C14H12), the position of the methyl group on the fluorene core dictates profoundly different physical, chemical, and biological properties. A direct substitution with the 9-methyl isomer (CAS 2523-37-7), for example, introduces a different toxicological profile and significantly alters key parameters like melting point and LogP. The following evidence guide provides quantifiable data to substantiate the critical performance and safety distinctions of 1-Methylfluorene, enabling evidence-based procurement for specific research and industrial applications [1].

Quantitative Comparative Evidence: 1-Methylfluorene (1730-37-6) Differentiation Guide for Scientific Procurement


Distinct Toxicological Profile: Absence of Mutagenicity and Tumorigenicity in 1-Methylfluorene vs. 9-Methylfluorene

A head-to-head study evaluating methylated fluorenes demonstrated a stark contrast in toxicological outcomes. 1-Methylfluorene was found to be non-mutagenic in Salmonella typhimurium strains TA98 and TA100, and did not induce unscheduled DNA synthesis in the hepatocyte primary culture/DNA repair test. Furthermore, it was inactive in a tumorigenicity bioassay in newborn mice. This is in direct contrast to 9-methylfluorene, which is a known mutagen in the same bacterial strains [1].

Toxicology Mutagenicity Genotoxicity Carcinogenicity

Divergent Microbial Biodegradation Pathway: Methyl Group Oxidation as a Unique Metabolic Block in 1-Methylfluorene

A study on the transformation of fluorenes by Pseudomonas sp. strain F274 revealed a unique metabolic fate for 1-methylfluorene. While the bacterium can degrade fluorene and other analogs, the initial oxidation of the 1-methyl group to a carboxyl group in 1-methylfluorene effectively blocks all subsequent transformations, except for a 9-monooxygenation reaction. This contrasts with the degradation pathways observed for other substituted fluorenes and analogs, where the benzylic methylenic groups or heteroatoms are common sites of attack [1].

Environmental Chemistry Bioremediation Microbial Metabolism Biodegradation

Preferential Substrate Utilization in Complex PAH Mixtures: 1-Methylfluorene's Dominance Over Naphthalene and 1,5-Dimethylnaphthalene

In ternary mixture biodegradation studies using Sphingomonas paucimobilis EPA505, 1-methylfluorene was found to be the preferred substrate over naphthalene and 1,5-dimethylnaphthalene. The experiments showed a clear pattern of preferential degradation, where the depletion of naphthalene and 1,5-dimethylnaphthalene proceeded only after the complete removal of 1-methylfluorene. This contrasts with the behavior of fluorene itself, which does not exhibit this same level of preferential utilization in similar mixtures [1].

Environmental Engineering Biodegradation Kinetics PAH Mixtures Sphingomonas paucimobilis

Quantified Photostability Under Xenon Lamp Irradiation: Comparable Degradation to Fluorene

In a controlled study of photooxidation under artificial light (xenon lamp, 100 mW/cm²), 1-methylfluorene exhibited photostability comparable to that of the parent compound, fluorene. This is a specific and quantifiable observation, distinguishing it from other substituted fluorenes like 2-nitrofluorene, which displayed significantly higher photostability under the same conditions and underwent a different reaction mechanism [1].

Photochemistry Environmental Photodegradation PAH Stability Analytical Chemistry

Physicochemical Property Divergence: Melting Point, LogP, and Boiling Point Distinctions from 9-Methylfluorene

A comparison of fundamental physicochemical properties reveals significant differences between 1-methylfluorene and its 9-methyl isomer, underscoring the impact of methyl group position. 1-Methylfluorene is a solid at room temperature with a melting point of 84-86 °C , whereas 9-methylfluorene has a much lower melting point of 46.5 °C . Similarly, the experimental LogP value for 1-methylfluorene is 4.97 [1], contrasting with a LogP of 3.82 for 9-methylfluorene . These data highlight that even a change in substitution site on the same core scaffold can lead to dramatically different handling and partitioning characteristics.

Physical Chemistry Analytical Reference Property Comparison Material Science

Spectroscopic Differentiation: Systematic IR Band Shifts Due to Methyl Substitution

Gas-phase infrared spectroscopy reveals systematic spectral changes upon methyl substitution of the fluorene core. A study comparing fluorene, 1-methylfluorene, and 1,8-dimethylfluorene identified that consecutive methyl substitutions cause a shift of aromatic C-H stretching vibrations near 3000 cm⁻¹ toward lower frequencies, while the aromatic C-H out-of-plane bending mode near 750 cm⁻¹ shifts toward higher frequencies [1]. These shifts are quantifiable and provide a spectral signature that distinguishes 1-methylfluorene from its parent and other methylated analogs.

Vibrational Spectroscopy Analytical Chemistry Infrared Spectra Structural Analysis

Recommended Application Scenarios for 1-Methylfluorene (1730-37-6) Based on Evidence


Environmental Fate and Bioremediation Modeling of Complex PAH Mixtures

Given its demonstrated role as a preferred substrate in mixed PAH biodegradation [1], 1-methylfluorene is an ideal model compound for studying competitive inhibition and sequential degradation kinetics in environmental microbiology. It should be used as a specific component in simulated contaminated site studies rather than substituting it with fluorene or other isomers.

In Vivo Toxicology and Carcinogenicity Studies Requiring a Non-Mutagenic Fluorene Derivative

For long-term animal studies or mechanistic toxicology investigations where the baseline mutagenicity of the test compound is a critical variable, 1-methylfluorene offers a distinct advantage. Its established non-mutagenic and non-tumorigenic profile in the studied models [2] makes it a suitable control or comparative compound when assessing the impact of methylation on PAH toxicity.

Analytical Method Development and Environmental Standard Preparation

The distinct vibrational spectral signature [3] and well-defined physicochemical properties like LogP (4.97) [4] and melting point (84-86 °C) make 1-methylfluorene a reliable analytical standard for GC/MS, HPLC, and IR spectroscopy. Its specific Kovats retention index on standard non-polar columns (e.g., 1680 on OV-1 at 160°C) [5] is a crucial parameter for accurate identification in complex environmental or industrial samples.

Synthesis of Complex Fluorene-Derived Molecules and Materials

As a building block with a defined substitution pattern, 1-methylfluorene is a key intermediate in the synthesis of more complex polycyclic aromatic systems, such as methylated benzofluoranthenes [6]. Its unique reactivity at the methyl group, as seen in microbial oxidation [7], can be exploited in synthetic chemistry to achieve regioselective transformations not possible with other isomers.

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